molecular formula C6H7N5O B3005496 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CAS No. 1384427-56-8

7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No.: B3005496
CAS No.: 1384427-56-8
M. Wt: 165.156
InChI Key: SCDOYSMWJDOROQ-UHFFFAOYSA-N
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Description

7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (CAS: 1384427-56-8) is a heterocyclic compound with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol . Its structure consists of a fused pyrazole-triazinone core substituted with an ethyl group at the 7-position. The compound serves as a versatile small-molecule scaffold in medicinal and agrochemical research due to its ability to undergo diverse functionalization.

Properties

IUPAC Name

7-ethyl-3H-pyrazolo[3,4-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-11-5-4(3-7-11)6(12)9-10-8-5/h3H,2H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDOYSMWJDOROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazolo-triazine scaffold.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₆H₇N₅O
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 1384427-56-8

The compound features a pyrazolo-triazine core, which contributes to its biological activity and potential pharmacological properties.

Medicinal Chemistry

  • Antitumor Activity : Recent studies have indicated that pyrazolo[3,4-d][1,2,3]triazines exhibit significant anticancer properties. For instance, derivatives of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These compounds target specific pathways involved in tumor growth and survival, making them promising candidates for cancer therapy .
  • Antiviral Properties : There is emerging evidence that compounds within this chemical class can inhibit viral replication. Research has shown that certain derivatives can interfere with the lifecycle of viruses such as HIV and hepatitis C by inhibiting viral enzymes or altering host cell responses .
  • Neuroprotective Effects : Some studies suggest that 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one may possess neuroprotective qualities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate oxidative pathways could offer therapeutic benefits in conditions like Alzheimer's disease .

Biochemical Applications

  • Buffering Agent : The compound has been utilized as a non-ionic organic buffering agent in biological assays and cell cultures. Its ability to maintain pH stability within a range of 6 to 8.5 makes it suitable for various biochemical applications .
  • Enzyme Inhibition Studies : Researchers have employed this compound to study enzyme inhibition mechanisms. Its structural features allow it to interact with active sites of specific enzymes, providing insights into enzyme kinetics and potential drug design strategies .

Antitumor Activity Case Study

In a study published in European Journal of Medicinal Chemistry, researchers synthesized several derivatives of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one and tested their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent antitumor activity.

Neuroprotective Effects Case Study

A research article in Journal of Neurochemistry explored the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The study found that treatment with 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one significantly reduced cell death and increased the expression of antioxidant enzymes compared to control groups.

Mechanism of Action

The mechanism of action of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can be contextualized by comparing it to structurally related derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo-Triazinone Derivatives

Compound Name / Substituent(s) Position(s) Modified Key Biological Activity Activity Highlights Reference
7-Ethyl 7-position Scaffold for drug design Versatile core for functionalization; no direct bioactivity reported.
D16 (N-allyl, N-propargyl) Pyrazole N-substituents Herbicide (PPO inhibition) 93.75 g/ha efficacy; IC₅₀ = 0.12 µM against PPO enzyme. Highest in vivo/vitro activity.
7-Phenyl (Compound V) 7-position Plant growth regulator 27% increased pumpkin biomass vs. control at 10⁻⁹ M.
7-(1,3-Benzothiazol-2-yl) (Compound IV) 7-position Plant growth regulator 23% increased pumpkin biomass vs. control at 10⁻⁹ M.
7-Bromo (Compound 21) 7-position Synthetic intermediate Used in cross-coupling reactions to introduce ethynyl groups.
Ethyl 4-oxo-pyrazolo[4,3-d]triazine-7-carboxylate 7-position GSK-3 inhibition Designed via molecular modeling; synthesised for kinase-targeted therapies.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Ethyl vs. Phenyl/Benzothiazolyl: The smaller ethyl group (C₂H₅) at the 7-position may enhance solubility compared to bulky aryl substituents (e.g., phenyl or benzothiazolyl in Compounds IV/V). However, aryl groups confer superior growth-regulating activity in plants, suggesting steric and electronic interactions are critical for binding to plant hormone receptors . N-Alkyl vs. N-Propargyl: Derivatives like D16 (N-allyl and N-propargyl) exhibit potent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The propargyl group likely enhances enzyme binding through π-π stacking or hydrophobic interactions .

Collision Cross Section (CCS): Predicted CCS values for the 7-phenyl derivative (e.g., [M+H]+: 143.5 Ų) indicate moderate molecular size, comparable to kinase inhibitors, which may influence bioavailability .

Synthetic Utility The 7-bromo derivative (Compound 21) serves as a key intermediate for introducing ethynyl groups via Sonogashira coupling, enabling access to diverse analogs . In contrast, the ethyl group’s stability and ease of introduction make it a practical scaffold for rapid diversification .

Computational Insights QSAR and docking studies on triazinone derivatives highlight that substituents at the 7-position significantly modulate binding to PPO enzymes. For example, nitro or halogen substituents increase electrostatic interactions, whereas alkyl groups like ethyl may favor hydrophobic binding pockets .

Biological Activity

7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a compound that belongs to the pyrazolotriazine class, known for its diverse biological activities. This article explores its biological activity through various studies and findings.

The compound is characterized by a unique molecular structure that includes an ethyl group and a triazine ring. Its IUPAC name is 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one. The molecular formula is C8H10N4OC_8H_10N_4O, and it has a molecular weight of 178.19 g/mol.

The biological activity of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one primarily involves its interaction with specific enzymes and receptors. This interaction can lead to modulation of various biological pathways. The compound's ability to inhibit certain enzymes makes it a potential candidate for drug development.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Some studies have indicated that derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one exhibit significant antibacterial and antifungal properties.
  • Antitumor Activity : Research has shown that pyrazole derivatives can inhibit tumor cell growth by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one:

  • Antiamoebic Activity : A study on triazine analogues showed promising results against Entamoeba histolytica with IC50 values significantly lower than metronidazole (e.g., IC50 = 0.81 µM) . While not directly testing 7-ethyl derivatives, this suggests a potential for similar compounds.
  • Cytotoxic T Lymphocyte (CTL) Enhancement : Research on related pyrazolo compounds indicated their ability to enhance CTL activity in vitro when tested against allogeneic cells . This suggests potential immunomodulatory effects.
  • Antifungal Activity : A study highlighted the antifungal properties of synthesized pyrazole carboxamide derivatives against various pathogens . While not directly related to 7-ethyl derivatives, it indicates a trend in biological activity within this chemical class.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
MetronidazoleAntiamoebic1.81
Compound 11Antiamoebic0.81
Compound 17Antiamoebic0.84
Pyrazole DerivativeCTL EnhancementN/A
Pyrazole CarboxamideAntifungalN/A

Q & A

Q. What are the standard synthetic routes for 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one?

The compound is synthesized via diazotization of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives. A typical procedure involves reacting substituted 5-amino-pyrazole-4-carbonyl chloride with substituted anilines to form intermediates, followed by cyclization under acidic conditions. Alkylation steps (e.g., using ethylating agents) introduce the 7-ethyl substituent while retaining the bicyclic core . Alternative methods include reactions with formaldehyde or alkyl halides in the presence of secondary amines .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, IR, and high-resolution mass spectrometry (HRMS). For example, 1H^1 \text{H}-NMR detects ethyl group protons (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for CH2_2), while IR identifies the carbonyl stretch (~1700 cm1^{-1}). Elemental analysis ensures purity, and X-ray crystallography may resolve complex stereochemistry .

Q. How is its solubility and stability assessed for biological assays?

Solubility is tested in DMSO, water, and buffers (e.g., PBS) via shake-flask methods. Stability studies use HPLC or LC-MS to monitor degradation under varying pH, temperature, and light conditions. Thermal stability is evaluated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational QSAR models optimize its enzyme inhibition properties?

Quantitative Structure-Activity Relationship (QSAR) models employ molecular descriptors (e.g., logP, polar surface area) and docking simulations to predict binding affinity to targets like protoporphyrinogen oxidase (PPO). Validation metrics (R2^2, q2^2) ensure robustness, while CoMFA/CoMSIA analyses guide structural modifications for enhanced activity .

Q. What experimental designs address contradictions in bioactivity data across studies?

Reproducibility issues are mitigated by standardizing assay protocols (e.g., fixed substrate concentrations, controlled pH/temperature). Dose-response curves (IC50_{50}/EC50_{50}) and statistical tools (e.g., ANOVA, Tukey’s test) validate significance. Cross-laboratory collaborations verify results using shared reference compounds .

Q. How are regioselective modifications achieved on the pyrazolo-triazinone core?

Regioselectivity is controlled by protecting groups (e.g., Boc for amines) and directing agents. For example, alkylation at the 7-position is favored using bulky bases (e.g., LDA) to sterically hinder other sites. Microwave-assisted synthesis enhances reaction specificity .

Q. What in vitro assays evaluate its potential as a plant growth regulator?

Bioassays involve treating isolated pumpkin cotyledons with the compound at nanomolar concentrations. Biomass growth is measured gravimetrically after 7–14 days, with cytokinin kinetin as a positive control. Data normalization (vs. distilled water controls) and dose-response modeling quantify efficacy .

Q. How does its thermal decomposition profile inform safety in lab handling?

Thermogravimetric analysis (TGA) and DSC determine decomposition onset temperatures and exothermic peaks. Kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) predict stability under storage conditions. Ventilated containment is recommended for high-energy intermediates .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO2_2, HCl, 0–5°C65–75
CyclizationH2_2SO4_4, reflux80–85
7-Ethyl functionalizationEthyl bromide, K2_2CO3_3, DMF70

Q. Table 2. Biological Activity Data

Assay TypeTargetIC50_{50} (µM)Reference
PPO InhibitionProtoporphyrinogen oxidase0.12–0.45
Plant Growth PromotionPumpkin cotyledons109^{-9} M (23% biomass increase)

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